Welcome to the BenchChem Online Store!
molecular formula C13H22N2 B1669883 Dicyclohexylcarbodiimide CAS No. 538-75-0

Dicyclohexylcarbodiimide

Cat. No. B1669883
M. Wt: 206.33 g/mol
InChI Key: QOSSAOTZNIDXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05733906

Procedure details

The subtitled compound was prepared substantially in accordance with the procedure detailed in Example 33, using 0.41 g (0.12 mmol) of S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid, 0.47 g (0.12 mmol) of the subtitled intermediate of Preparation 3B and 0.16 g (0.12 mmol) of HOBT.H2O, and 0.24 g (0.12 mmol) of DCC in 8 mL of tetrahydrofuran and 0.5 mL of dimethylformamide to provide 0.86 g of crude material. This material was purified using flash chromatography (eluent of 10% methanol in methylene chloride) followed by flash chromatography (eluent of 3.5% methanol in methylene chloride) to provide 0.45 g of a white solid.
[Compound]
Name
S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid
Quantity
0.41 g
Type
reactant
Reaction Step One
[Compound]
Name
subtitled intermediate
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2N(O)N=[N:7][C:5]=2[CH:6]=1.O.[CH3:12][N:13]([CH3:16])C=O>O1CCCC1>[CH2:1]1[CH2:2][CH2:3][CH:12]([N:13]=[C:16]=[N:7][CH:5]2[CH2:4][CH2:3][CH2:2][CH2:1][CH2:6]2)[CH2:5][CH2:6]1

Inputs

Step One
Name
S-2-N(t-butoxycarbonyl)amino-3-naphth-2-ylthio propanoic acid
Quantity
0.41 g
Type
reactant
Smiles
Name
subtitled intermediate
Quantity
0.47 g
Type
reactant
Smiles
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.16 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mmol
AMOUNT: MASS 0.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.